Imidazo[1,2-A]pyrimidin-2-YL-methylamine
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Overview
Description
Imidazo[1,2-A]pyrimidin-2-YL-methylamine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-A]pyrimidin-2-YL-methylamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with various aldehydes or ketones under acidic or basic conditions . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, enhancing efficiency and yield .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyrimidin-2-YL-methylamine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-A]pyrimidin-2-YL-methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-A]pyrimidin-2-YL-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness
Imidazo[1,2-A]pyrimidin-2-YL-methylamine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-8-6-5-11-4-2-3-9-7(11)10-6/h2-5,8H,1H3 |
InChI Key |
DHEMBIIVCVRCBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=CC=NC2=N1 |
Origin of Product |
United States |
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